3-Chloro-2,5-diisopropylpyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

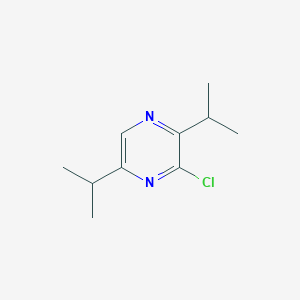

3-Chloro-2,5-diisopropylpyrazine is a heterocyclic organic compound with the molecular formula C₁₀H₁₅ClN₂ It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and two isopropyl groups at the second and fifth positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5-diisopropylpyrazine typically involves the chlorination of 2,5-diisopropylpyrazine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate can be used under mild conditions to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 3-amino-2,5-diisopropylpyrazine or 3-thio-2,5-diisopropylpyrazine can be obtained.

Oxidation Products: Oxidation may lead to the formation of pyrazine derivatives with altered functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds related to pyrazines, including 3-chloro-2,5-diisopropylpyrazine, may exhibit anticancer properties. For instance, certain pyrazine derivatives have been shown to inhibit proteasome activity, which is crucial for cancer cell survival. Bortezomib, a well-known proteasome inhibitor, serves as a reference point for the potential therapeutic applications of pyrazine compounds in treating multiple myeloma and other cancers .

Antimicrobial Properties

Studies have explored the synthesis of pyrazine derivatives with antibacterial and antifungal activities. The incorporation of various substituents can enhance their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) of these compounds suggests that modifications can lead to improved antimicrobial efficacy .

Agricultural Applications

Pesticide Development

The compound's structural features make it a candidate for developing new pesticides. Pyrazine derivatives have been studied for their ability to disrupt insect physiology or inhibit fungal growth. The exploration of this compound in this context could lead to the formulation of effective agricultural chemicals that are less harmful to non-target organisms .

Synthesis and Methodologies

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and cyclization processes involving suitable precursors. Understanding these synthetic pathways is crucial for scaling up production for research or commercial purposes.

Case Study 1: Anticancer Activity

A recent study evaluated the effects of various pyrazine derivatives on cancer cell lines. Among them, this compound demonstrated significant inhibition against specific cancer types, suggesting its potential as a lead compound for further development .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing pyrazine derivatives were tested against common pests and fungal pathogens. Results indicated that these compounds could effectively reduce pest populations while maintaining safety profiles for beneficial insects .

Mécanisme D'action

The mechanism of action of 3-Chloro-2,5-diisopropylpyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

2,5-Diisopropylpyrazine: Lacks the chlorine atom, making it less reactive in substitution reactions.

3-Bromo-2,5-diisopropylpyrazine: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

Uniqueness: 3-Chloro-2,5-diisopropylpyrazine is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions

Activité Biologique

3-Chloro-2,5-diisopropylpyrazine is a compound belonging to the pyrazine family, which has garnered interest in various fields, including medicinal chemistry and agricultural applications. This article examines its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H16ClN2

- Molecular Weight : 226.71 g/mol

- IUPAC Name : this compound

The presence of chlorine and isopropyl groups contributes to its unique biological properties.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies have indicated that certain pyrazine derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.

- Inhibition of Enzymatic Activity : Pyrazine derivatives are often investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases. The potential of this compound in this regard warrants further exploration.

Antimicrobial Activity

A study conducted on various pyrazines demonstrated that modifications to the pyrazine ring could enhance antimicrobial efficacy. While specific results for this compound were not highlighted, the structural similarities with active compounds suggest potential effectiveness against pathogens .

Enzyme Inhibition Studies

Research indicates that structurally similar compounds can act as inhibitors of AChE and BuChE. For example, derivatives of diisopropylpyrazines have shown promising results in inhibiting these enzymes in vitro. The exact mechanism by which this compound interacts with these enzymes remains to be elucidated .

Data Table: Biological Activities of Related Pyrazines

| Compound | Activity Type | Reference |

|---|---|---|

| 2,5-Diisopropylpyrazine | Antimicrobial | PubChem |

| Favipiravir (a pyrazine prodrug) | Antiviral | MDPI |

| Botryllazine A | Tyrosine kinase inhibitor | MDPI |

The mechanisms through which pyrazines exert their biological effects often involve interactions with key cellular targets. For instance:

- Enzyme Inhibition : Pyrazines may bind to the active sites of enzymes like AChE, preventing substrate access and leading to decreased enzymatic activity.

- DNA Interaction : Some studies suggest that pyrazines could interact with DNA or RNA structures, potentially leading to alkylation or strand cleavage effects similar to nitrogen mustards .

Propriétés

IUPAC Name |

3-chloro-2,5-di(propan-2-yl)pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-6(2)8-5-12-9(7(3)4)10(11)13-8/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIWVGIJONRRJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C(=N1)Cl)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469116 |

Source

|

| Record name | Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74152-17-3 |

Source

|

| Record name | Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.